

An In-depth Technical Guide to Organotin Compounds in Cross-Coupling Reactions

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Compound of Interest

Compound Name:	2-Methoxy-4-(tributylstannylyl)pyridine
Cat. No.:	B599076

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of organotin compounds in cross-coupling reactions, with a primary focus on the Stille reaction. It covers the core principles, reaction mechanisms, practical experimental protocols, and applications in complex molecule synthesis, particularly within the pharmaceutical industry.

Introduction to Organotin Compounds in Cross-Coupling

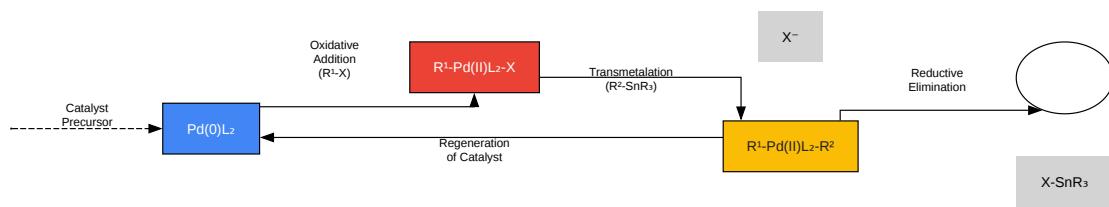
Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. Their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, has become a cornerstone of modern organic synthesis. The Stille reaction facilitates the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.^{[1][2]}

The reaction is valued for its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.^{[3][4]} These characteristics make it a powerful tool for the construction of complex molecular architectures, including those found in natural products and active pharmaceutical ingredients.^{[5][6]} However, a significant drawback is the toxicity of organotin compounds, which necessitates careful handling and thorough purification of the final products.^{[2][7]}

The Stille Reaction: Mechanism and Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.^[2] The cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination.^{[1][8]}

The Catalytic Cycle of the Stille Reaction



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step forms a Pd(II) intermediate.^{[1][4]} The reactivity of the halide is typically I > Br > Cl.^[2]
- Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex. The organic group (R²) is transferred from the tin atom to the palladium center, and the tin halide (X-SnR₃) is eliminated. This is often the rate-determining step of the reaction.^{[2][9]}
- Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between R¹ and R² as they are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.^{[1][4]}

Quantitative Data on Stille Coupling Reactions

The versatility of the Stille reaction is demonstrated by its application to a wide range of substrates. The following tables summarize representative quantitative data for the coupling of various organostannanes and organic halides.

Table 1: Stille Coupling of Aryl and Heteroaryl Halides with Organostannanes

Entry	Aryl/H eteroar yl Halide	Organ ostann ane	Cataly st (mol%)	Ligand (mol%)	Solven t	Temp (°C)	Time (h)	Yield (%)
1	Iodoben zene	(Tributyl stannyll furan)	Pd(OAc) ₂ (2)	P(o- tol) ₃ (8)	NMP	120	1	95
2	Bromob enzene	Tetraph enyltin	PNHC- Pd (0.005)	-	NMP	120	1	80
3	4- Nitrobro mobenz ene	Tetraph enyltin	PNHC- Pd (0.005)	-	NMP	120	2	90
4	4- Cyanob romobe nzene	Tetraph enyltin	PNHC- Pd (0.005)	-	NMP	120	2	95
5	4- Chlorob romobe nzene	Tetraph enyltin	PNHC- Pd (0.005)	-	NMP	120	2	80
6	4- Methylb romobe nzene	Tetraph enyltin	PNHC- Pd (0.005)	-	NMP	120	3	90
7	3- Chlorot oluene	2- Furyltrib utyltin	Pd(P(t- Bu) ₃) ₂ (2)	-	TPGS- 750- M/H ₂ O	RT	24	92
8	4- Bromoar ene	Phenylt ributylst annane	Pd(P(t- Bu) ₃) ₂ (2)	-	TPGS- 750- M/H ₂ O	RT	24	95

cetoph
none

Data sourced from multiple studies to show a range of conditions and yields.[10][11]

Table 2: Stille Coupling of Vinyl Halides with Organostannanes

Entry	Vinyl Halide	Organostannane	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	(Z)- Bromo styrene	(E)- Tributyl(2- phenyle thenyl)s tannane	Pd ₂ (dba) ₃ (1)	P(o-tol) ₃ (4)	TPGS- 750- M/H ₂ O	RT	24	91
2	(E)- Bromo styrene	(E)- Tributyl(2- phenyle thenyl)s tannane	Pd(P(t-Bu) ₃) ₂ (2)	-	TPGS- 750- M/H ₂ O	RT	24	89
3	1- Iodocyclohexene	Tributyl(1-vinyl)stannane	Pd(P(t-Bu) ₃) ₂ (2)	-	TPGS- 750- M/H ₂ O	RT	24	88

Data sourced from a study on Stille couplings in aqueous media.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Stille coupling reactions. Below are representative experimental protocols.

General Procedure for Stille Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a documented synthesis.[\[1\]](#)

Materials:

- Enol triflate (1.0 eq)
- Organotin reagent (1.15 eq)
- $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$ (0.1 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Lithium chloride (LiCl) (5.3 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.
- Sequentially add CuI , $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$, and LiCl to the flask.
- Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.
- Add the organotin reagent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Transfer the mixture to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent (e.g., hexane).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

General Procedure for Stille Coupling of an Aryl Halide with an Organostannane

This is a general protocol that may require optimization for specific substrates.^[3]

Materials:

- Aryl halide (1.0 eq)
- Organostannane (1.1-1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)

Procedure:

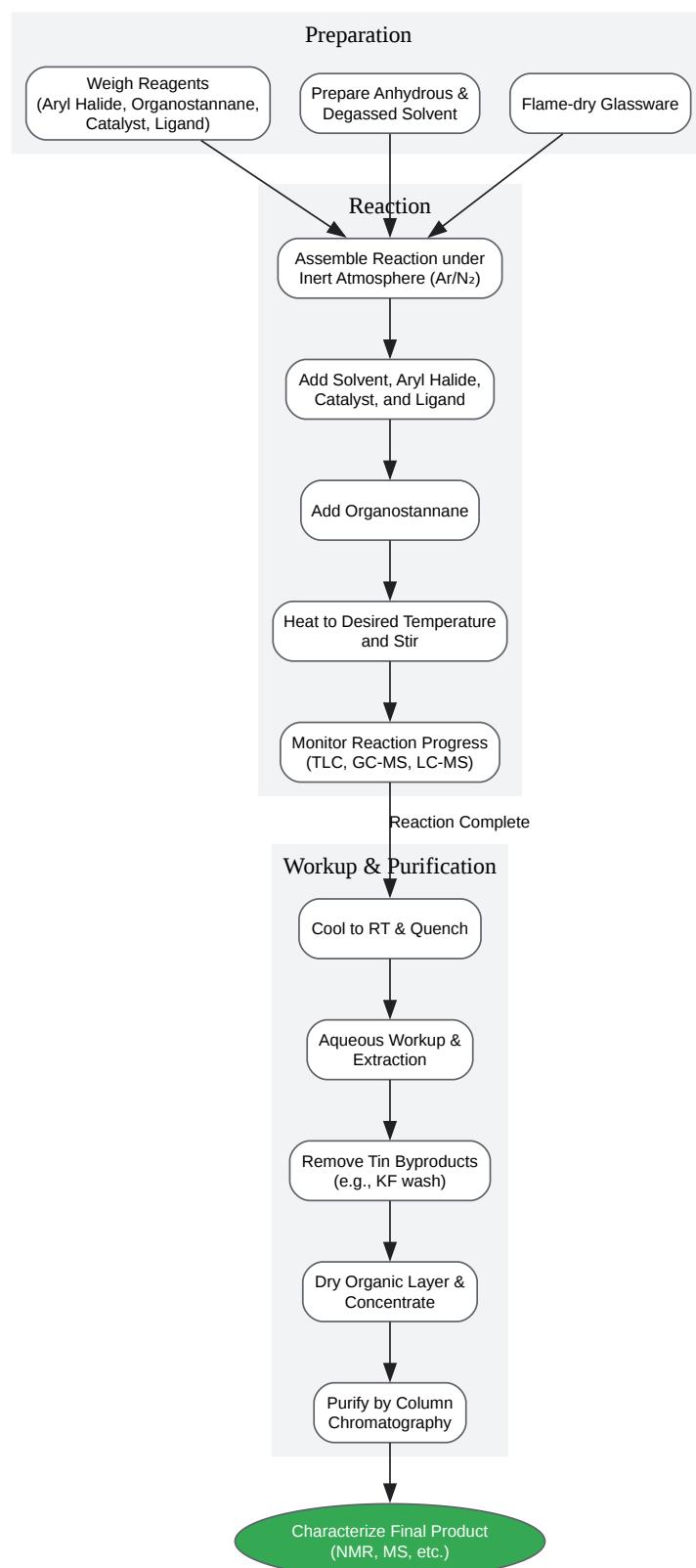
- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the chosen solvent.
- Add the organostannane to the reaction mixture via syringe.
- Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
- To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through Celite.

- Wash the organic layer with brine, dry over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the product by column chromatography.

Visualization of Workflows and Pathways

Experimental Workflow for a Typical Stille Coupling Reaction

The following diagram illustrates the general workflow for setting up, running, and working up a Stille coupling reaction.

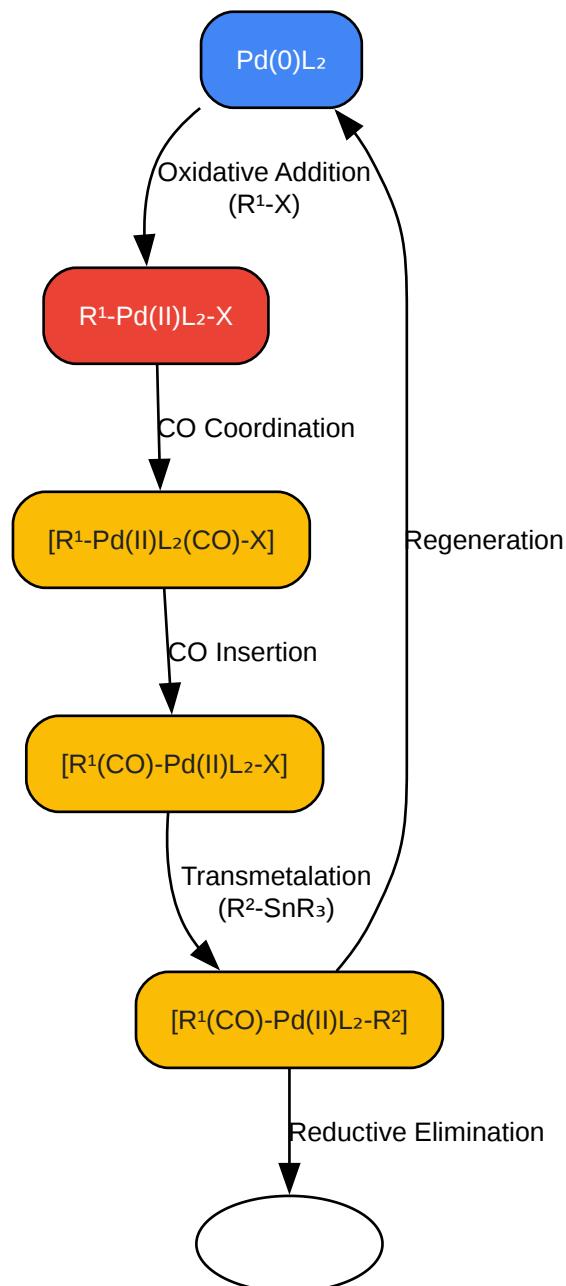


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Caption: A generalized experimental workflow for the Stille reaction.

Logical Relationship in Stille Carbonylative Cross-Coupling

A common variation of the Stille reaction is the carbonylative coupling, where a carbonyl group is inserted between the two coupling partners, providing a route to ketones.[2][9]



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